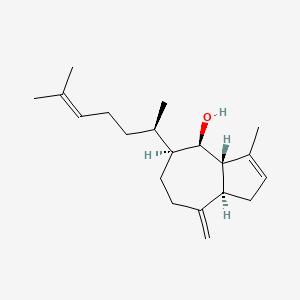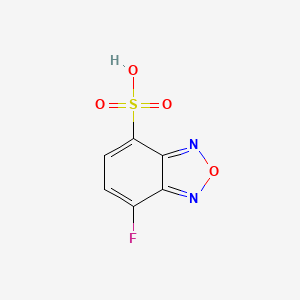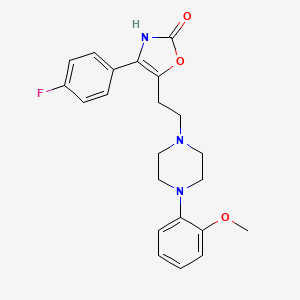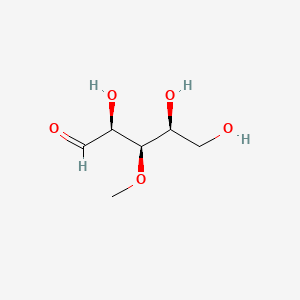
3-O-Methyl-L-xylose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Methyl-L-xylose is a natural product found in Myxococcus fulvus with data available.
科学的研究の応用
Lipopolysaccharide Component in Bacteria
3-O-Methyl-L-xylose has been isolated from whole cells of Pseudomonas maltophilia, identified as a component of lipopolysaccharide (LPS). It is involved in the structure of LPS along with other sugars like L-rhamnose and L-xylose, released by mild acid hydrolysis from the LPS (Brown, Neal, & Wilkinson, 1977). Similar findings have been reported in Rhodopseudomonas viridis and other gram-negative bacteria, highlighting the role of 3-O-Methyl-L-xylose in bacterial structures (Weckesser, Rosenfelder, Mayer, & Lüderitz, 1971).
Enzymatic Catalysis and Sugar Conversion
Studies on xylose isomerase, an enzyme catalyzing the interconversion between glucose and fructose, have revealed interactions with substrates like 3-O-methyl-D-glucose. These interactions provide insights into enzyme-substrate dynamics and the role of metal cofactors in catalysis, which is crucial for understanding biochemical processes and developing biotechnological applications (Lavie, Allen, Petsko, & Ringe, 1994).
Glycoprotein Constituent in Organisms
Research has identified 3-O-Methyl sugars like 3-O-Methylgalactose and 3-O-Methylmannose as constituents of glycoproteins in various organisms, such as pulmonate gastropod haemocyanins. This discovery adds to the understanding of the complex sugar structures in biological molecules (Hall, Wood, Kamberling, Gerwig, & Vliegenthart, 1977).
Biofuel and Biopolymer Production
In the context of biofuel and biopolymer production, xylose is a key component. Research on metabolic engineering in organisms like Corynebacterium glutamicum and Escherichia coli has shown the potential of xylose utilization for producing value-added chemicals like 3-hydroxypropionic acid and poly(lactate-co-3-hydroxybutyrate). These findings have significant implications for sustainable production of biofuels and biopolymers from lignocellulosic biomass (Chen et al., 2017).
特性
CAS番号 |
36414-45-6 |
|---|---|
製品名 |
3-O-Methyl-L-xylose |
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
(2S,3R,4S)-2,4,5-trihydroxy-3-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-6(4(9)2-7)5(10)3-8/h2,4-6,8-10H,3H2,1H3/t4-,5+,6+/m1/s1 |
InChIキー |
JNAZNWGFTWHNTH-SRQIZXRXSA-N |
異性体SMILES |
CO[C@H]([C@H](CO)O)[C@@H](C=O)O |
SMILES |
COC(C(CO)O)C(C=O)O |
正規SMILES |
COC(C(CO)O)C(C=O)O |
同義語 |
3-methylxylose 3-O-methyl-L-xylose 3-O-methylxylose |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




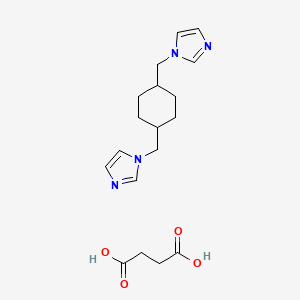
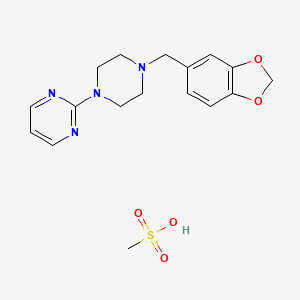
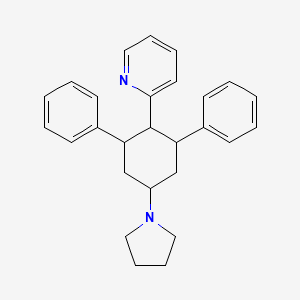
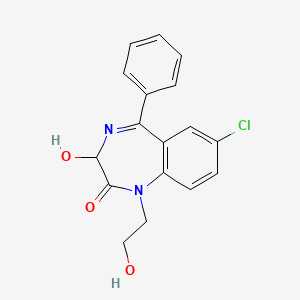
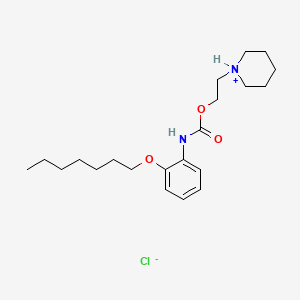
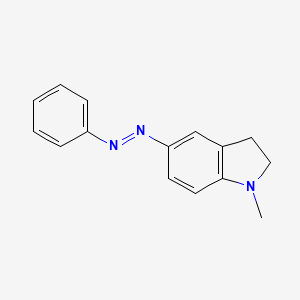
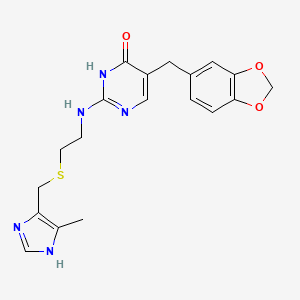
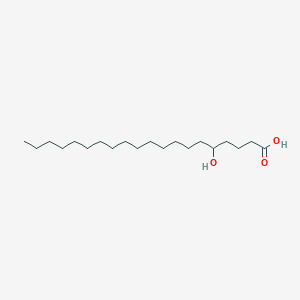
![5-Fluoro-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1206823.png)
